molecular formula C20H23NO3 B1279301 ((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester CAS No. 149709-58-0

((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester

Cat. No. B1279301
CAS RN: 149709-58-0
M. Wt: 325.4 g/mol
InChI Key: OWIZSBUSCSIZSA-GOSISDBHSA-N
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Description

Carbamates are a group of organic compounds that are derived from carbamic acid . They are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . The carbamate group is a key structural motif in many approved drugs and prodrugs .


Synthesis Analysis

Carbamates can be synthesized through various methods. One of the commonly employed methods for the formation of esters is the Steglich esterification . This method is widely used for the formation of esters under mild conditions .


Molecular Structure Analysis

Structurally, the carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .


Chemical Reactions Analysis

The hydrolysis of esters is catalyzed by either an acid or a base . The ester is heated with a large excess of water containing a strong-acid catalyst . Like esterification, the reaction is reversible and does not go to completion . The products are a carboxylic and an alcohol .


Physical And Chemical Properties Analysis

Carbamates display very good chemical and proteolytic stabilities . They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes .

Future Directions

Carbamates have received much attention due to their application in drug design and discovery . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Future research may focus on developing more efficient synthesis methods and exploring new applications of carbamates in medicinal chemistry .

properties

IUPAC Name

tert-butyl N-[(2R)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIZSBUSCSIZSA-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901149616
Record name 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((R)-2-Biphenyl-4-yl-1-formylethyl)carbamic Acid t-Butyl Ester

CAS RN

149709-58-0
Record name 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149709-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(1R)-2-[1,1′-biphenyl]-4-yl-1-formylethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901149616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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